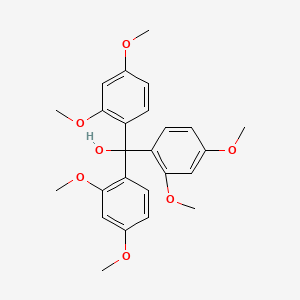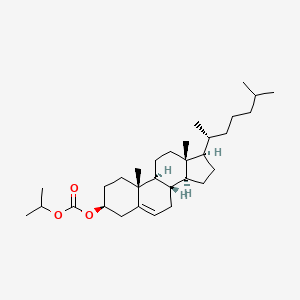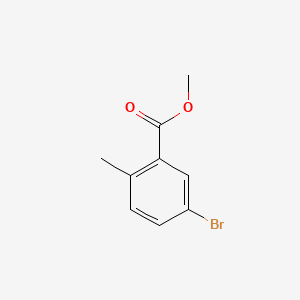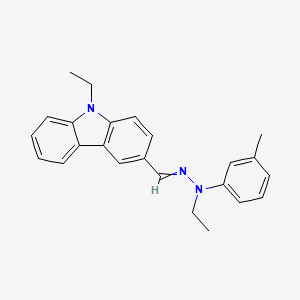
琥珀酰磺胺噻唑
概述
描述
It is a white or yellow-white crystalline powder that is very slightly soluble in water but dissolves in aqueous solutions of alkali hydroxides and carbonates . This compound is classified as an ultra long-acting drug, with about 95% of the drug remaining in the intestine and only 5% being hydrolyzed to sulfathiazole and absorbed .
科学研究应用
琥珀酰磺胺噻唑有几个科学研究应用。 它主要用于其在胃肠道的抗菌活性 . 该化合物因其改变胃肠道菌群的能力而被研究,使其在结肠术前准备中发挥作用 . 此外,琥珀酰磺胺噻唑已被用于各种叶酸缺乏研究,以阻断叶酸的合成 .
作用机制
琥珀酰磺胺噻唑的作用机制包括其在胃肠道的抗菌活性。 该化合物吸收不良,约 95% 保留在肠道中 . 它作为磺胺噻唑的缓释前药,抑制了导致叶酸产生的细菌 . 这种抑制干扰了叶酸的合成,而叶酸对于细菌的生长和复制至关重要 .
生化分析
Biochemical Properties
Succinylsulfathiazole is known to interact with bacterial dihydropteroate synthase (DHPS), acting as an inhibitor . This interaction is crucial in its role as an antibacterial agent, particularly in the gastrointestinal tract .
Cellular Effects
The primary cellular effect of Succinylsulfathiazole is its antibacterial activity. By inhibiting bacterial DHPS, it prevents the synthesis of folic acid in bacteria, which is essential for their growth and reproduction .
Molecular Mechanism
Succinylsulfathiazole exerts its effects at the molecular level by binding to bacterial DHPS, inhibiting the enzyme’s activity . This prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid in bacteria .
Temporal Effects in Laboratory Settings
About 95% of Succinylsulfathiazole remains in the intestine, and only 5% is hydrolyzed, slowly, to sulfathiazole and is absorbed . This slow hydrolysis and absorption contribute to its classification as an ultra long-acting drug .
Dosage Effects in Animal Models
Given its primary use in the gastrointestinal tract, it is likely that dosage would influence the extent and duration of its antibacterial effects .
Metabolic Pathways
Succinylsulfathiazole is involved in the metabolic pathway of folic acid synthesis in bacteria. By inhibiting DHPS, it prevents the conversion of PABA to dihydropteroate, disrupting the pathway .
Transport and Distribution
Succinylsulfathiazole is primarily located in the gastrointestinal tract, where it exerts its antibacterial effects
Subcellular Localization
Given its role as a DHPS inhibitor, it is likely that it would be found in the cytoplasm where this enzyme is located .
准备方法
琥珀酰磺胺噻唑可以通过多种方法合成。 一种常见的方法是在特定条件下加热琥珀酸与磺胺噻唑 . 该化合物存在多种结晶形式,包括多晶型和假多晶型,可以通过快速蒸发结晶法制备 . 工业生产方法通常使用丙酮和四氢呋喃等溶剂来生产该化合物的不同固体形式 .
化学反应分析
琥珀酰磺胺噻唑会发生各种化学反应,包括水解,缓慢将其转化为磺胺噻唑 . 由于存在磺酰胺基团,它也可以参与取代反应。 这些反应中常用的试剂包括碱金属氢氧化物和碳酸盐 . 琥珀酰磺胺噻唑水解的主要产物是磺胺噻唑 .
相似化合物的比较
属性
IUPAC Name |
4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S2/c17-11(5-6-12(18)19)15-9-1-3-10(4-2-9)23(20,21)16-13-14-7-8-22-13/h1-4,7-8H,5-6H2,(H,14,16)(H,15,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVLYVHULOWXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045281 | |
| Record name | Succinylsulfathiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
51.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855781 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
116-43-8 | |
| Record name | Succinylsulfathiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinylsulfathiazole [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinylsulfathiazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13580 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | succinylsulfathiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | succinylsulfathiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | succinylsulfathiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Succinylsulfathiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Succinylsulfathiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUCCINYLSULFATHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSS8647O4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol](/img/structure/B1662074.png)


